7-Ethoxycoumarin-d5
Overview
Description
7-Ethoxycoumarin-d5: is a deuterated form of 7-ethoxycoumarin, where five hydrogen atoms are replaced by deuterium. This compound is often used as a stable isotope-labeled internal standard in various biochemical assays. It is a member of the coumarin family, which is known for its diverse biological activities and applications in scientific research .
Mechanism of Action
Target of Action
7-Ethoxycoumarin-d5 is a deuterium-labeled derivative of 7-Ethoxycoumarin . The primary target of this compound is the Cytochrome P450 (CYP450) enzyme . CYP450 is a superfamily of enzymes that play a crucial role in the metabolism of organic substances, including drugs and xenobiotics.
Mode of Action
this compound interacts with CYP450 enzymes as a substrate . The compound is metabolized by these enzymes, which leads to various biochemical changes. This interaction has been used in the functional characterization of various CYPs .
Biochemical Pathways
The metabolism of this compound involves several biochemical pathways. These include O-deethylation, glucuronidation, sulfation, oxygenation, oxidative ring-opening, hydrogenation, glutathionation, dehydrogenation, cysteination, glucosidation, methylation, and hydrolysis . These pathways lead to the formation of various metabolites, which can have different biological effects.
Pharmacokinetics
The pharmacokinetics of this compound is influenced by its interaction with CYP450 enzymes. The compound undergoes various metabolic reactions, which can affect its Absorption, Distribution, Metabolism, and Excretion (ADME) properties . Deuteration of the compound has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The metabolism of this compound by CYP450 enzymes results in the formation of various metabolites . These metabolites can have different biological effects, depending on their chemical structure and the specific biochemical pathways they are involved in.
Biochemical Analysis
Biochemical Properties
7-Ethoxycoumarin-d5 interacts with various enzymes, proteins, and other biomolecules. It is metabolized by many cytochrome P450 enzymes active in foreign compound metabolism . This interaction involves O-deethylation, glucuronidation, sulfation, oxygenation, oxidative ring-opening, hydrogenation, glutathionation, dehydrogenation, cysteination, glucosidation, methylation, and hydrolysis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating the activity of cytochrome P450 enzymes . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it undergoes O-deethylation, a process catalyzed by cytochrome P450 enzymes .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . It may undergo 3,4-epoxidation responsible for the formation of glutathione and its derived cysteine conjugates, carboxylic acid and its glucuronides, glucosides, and sulfate .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are crucial. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-ethoxycoumarin-d5 typically involves the deuteration of 7-ethoxycoumarin. The process begins with the preparation of 7-ethoxycoumarin through the ethylation of 7-hydroxycoumarin. The deuteration step involves the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the complete exchange of hydrogen atoms with deuterium. The final product is purified using techniques such as chromatography to achieve the desired purity and isotopic labeling .
Chemical Reactions Analysis
Types of Reactions: 7-Ethoxycoumarin-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 7-hydroxycoumarin-d5.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: 7-Hydroxycoumarin-d5.
Reduction: Various reduced forms depending on the specific reaction conditions.
Substitution: A range of substituted coumarin derivatives.
Scientific Research Applications
7-Ethoxycoumarin-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of coumarin derivatives.
Biology: Employed in enzyme assays to study the activity of cytochrome P450 enzymes.
Medicine: Investigated for its potential therapeutic effects and as a probe in drug metabolism studies.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Comparison with Similar Compounds
7-Ethoxycoumarin: The non-deuterated form of 7-ethoxycoumarin-d5.
7-Hydroxycoumarin: A metabolite formed from the oxidation of 7-ethoxycoumarin.
Umbelliferone: A naturally occurring coumarin with similar structural features
Uniqueness: this compound is unique due to its stable isotope labeling, which makes it an ideal internal standard for quantitative analysis in mass spectrometry. The deuterium atoms provide a distinct mass difference, allowing for accurate differentiation from non-labeled compounds .
Properties
IUPAC Name |
7-(1,1,2,2,2-pentadeuterioethoxy)chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-2-13-9-5-3-8-4-6-11(12)14-10(8)7-9/h3-7H,2H2,1H3/i1D3,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFAQMGORKPVDH-ZBJDZAJPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=CC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC2=C(C=C1)C=CC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747739 | |
Record name | 7-[(~2~H_5_)Ethyloxy]-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189956-39-5 | |
Record name | 7-[(~2~H_5_)Ethyloxy]-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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